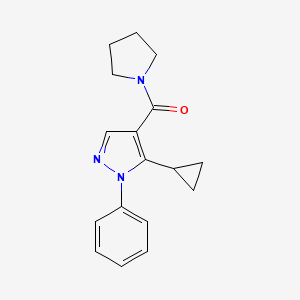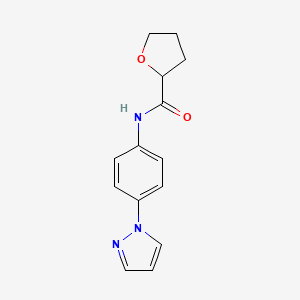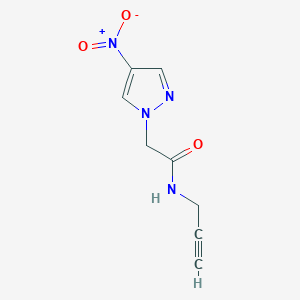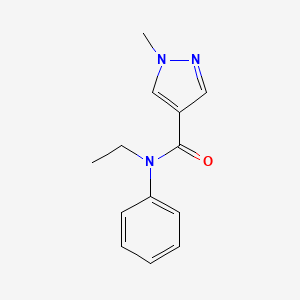
N-(2-ethyl-6-methylphenyl)-1-methylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-1-methylpyrazole-4-carboxamide, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM belongs to the class of pyrazole carboxamides and has been shown to have promising effects on various biological systems.
Mecanismo De Acción
The mechanism of action of N-(2-ethyl-6-methylphenyl)-1-methylpyrazole-4-carboxamide is not fully understood. However, studies have shown that it works by modulating various signaling pathways in the body, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce oxidative stress, inflammation, and apoptosis. This compound has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethyl-6-methylphenyl)-1-methylpyrazole-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a low toxicity profile, making it safe for use in animal studies. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its widespread use.
Direcciones Futuras
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-1-methylpyrazole-4-carboxamide. One potential area of research is its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound that has potential therapeutic applications in various biological systems. Its anti-inflammatory, antioxidant, and neuroprotective effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
N-(2-ethyl-6-methylphenyl)-1-methylpyrazole-4-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2-ethyl-6-methylphenylhydrazine with ethyl acetoacetate. The resulting product is then subjected to further reactions to obtain the final compound, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-1-methylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various biological systems. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been tested for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-11-7-5-6-10(2)13(11)16-14(18)12-8-15-17(3)9-12/h5-9H,4H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLKRHQYFZYZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-methylpentan-1-one](/img/structure/B7502555.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7502559.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one](/img/structure/B7502563.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7502575.png)
![3-(1H-indol-3-yl)-2-[[2-(naphthalen-2-ylamino)-2-oxoethyl]carbamoylamino]propanoic acid](/img/structure/B7502579.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-1H-indazole-7-carboxamide](/img/structure/B7502580.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7502584.png)



![4-Methyl-3-[(3-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B7502619.png)
![3,3,11,11-Tetrabenzyl-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one](/img/structure/B7502624.png)

